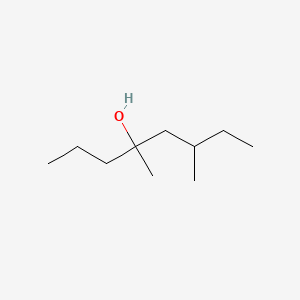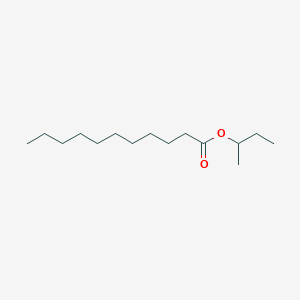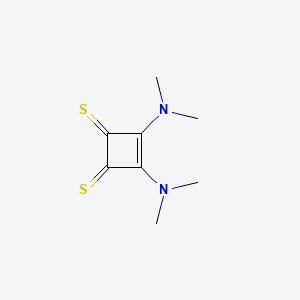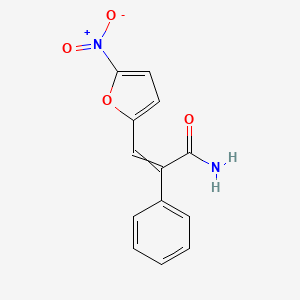![molecular formula C11H10F3NO2 B14641967 N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 54403-50-8](/img/structure/B14641967.png)
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of an acetyl group and a trifluoromethyl group attached to a phenyl ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form an intermediate. This intermediate is then subjected to acetylation to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is common to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, making it effective in inhibiting enzymatic activities. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(trifluoromethyl)phenyl]acetamide
- 4’-Nitro-2’-(trifluoromethyl)acetanilide
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of an acetyl group and a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts .
Propiedades
Número CAS |
54403-50-8 |
|---|---|
Fórmula molecular |
C11H10F3NO2 |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
N-acetyl-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10F3NO2/c1-7(16)15(8(2)17)10-5-3-9(4-6-10)11(12,13)14/h3-6H,1-2H3 |
Clave InChI |
LWHUNVRBTDCCQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


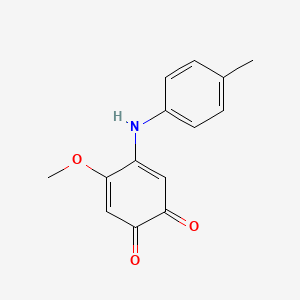
![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
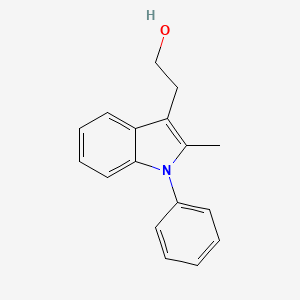
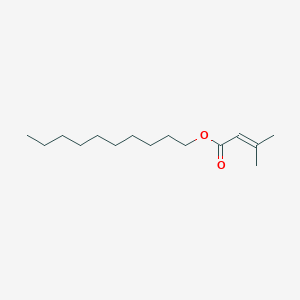
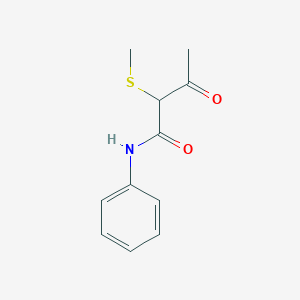
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
